molecular formula C12H10BrNO B12952573 (6-Bromopyridin-3-yl)(phenyl)methanol

(6-Bromopyridin-3-yl)(phenyl)methanol

Katalognummer: B12952573
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: JKTXMODFOWDBQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromopyridin-3-yl)(phenyl)methanol is a chemical compound with the molecular formula C12H10BrNO It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-3-yl)(phenyl)methanol typically involves the bromination of pyridine derivatives followed by the introduction of a phenyl group. One common method involves the reaction of 3-hydroxypyridine with bromine to form 6-bromo-3-hydroxypyridine. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromopyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 6-bromo-3-pyridinecarboxaldehyde or 6-bromo-3-pyridinecarboxylic acid.

    Reduction: Formation of 6-hydroxypyridine or 3-phenylpyridine.

    Substitution: Formation of 6-aminopyridine or 6-thiopyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Bromopyridin-3-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (6-Bromopyridin-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and phenyl groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromopyridin-3-yl)methanol: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.

    (6-Bromopyridin-2-yl)methanol: The bromine atom is positioned differently, which can affect its reactivity and interaction with other molecules.

    (6-Bromopyridin-3-yl)ethanol: Contains an ethyl group instead of a phenyl group, altering its physical and chemical properties.

Uniqueness

(6-Bromopyridin-3-yl)(phenyl)methanol is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C12H10BrNO

Molekulargewicht

264.12 g/mol

IUPAC-Name

(6-bromopyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C12H10BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H

InChI-Schlüssel

JKTXMODFOWDBQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.